molecular formula C19H16N2O6S2 B2427928 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941907-93-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2427928
CAS No.: 941907-93-3
M. Wt: 432.47
InChI Key: GZQNUVWWJNJIKP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O6S2 and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, a class of compounds structurally related to the query compound, have been synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. Studies have shown that certain derivatives exhibit significant antioxidant activities in various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Additionally, these compounds have demonstrated excellent anti-inflammatory activities, highlighting their potential therapeutic applications in managing conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial and Antitumor Activities

Compounds with a sulfonamide thiazole moiety, closely related to the query compound, have been reported to exhibit antimicrobial activities against a range of pathogens. The synthesis of these compounds involves a complex chemical process and has led to the identification of derivatives with promising antimicrobial properties against various bacterial and fungal strains. For instance, N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides have shown potent antimicrobial activities at low minimum inhibition concentrations. Moreover, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Rezki, 2016), (Yurttaş et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.

Mode of Action

Microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics , which is a critical component of the cell cycle . Disruption of these dynamics can lead to cell cycle arrest, particularly at the S phase , and induce apoptosis . This can have downstream effects on various cellular processes, including cell division, intracellular transport, and cell morphology.

Result of Action

The result of the compound’s action, based on similar compounds, is the induction of cell cycle arrest and apoptosis . This can lead to the death of cancer cells, making such compounds potential candidates for anticancer therapies.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S2/c1-25-13-3-5-14(6-4-13)29(23,24)10-18(22)21-19-20-15(9-28-19)12-2-7-16-17(8-12)27-11-26-16/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNUVWWJNJIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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